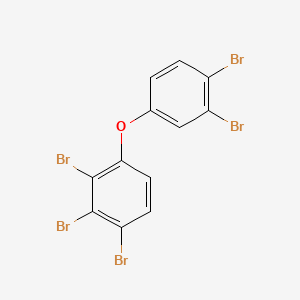

2,3,3',4,4'-Pentabromodiphenyl ether

Description

BenchChem offers high-quality 2,3,3',4,4'-Pentabromodiphenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',4,4'-Pentabromodiphenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3-tribromo-4-(3,4-dibromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-7-2-1-6(5-9(7)15)18-10-4-3-8(14)11(16)12(10)17/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPWAGZGYNOKAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879917 |

Source

|

| Record name | BDE-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373594-78-6 |

Source

|

| Record name | 2,3,3',4,4'-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0373594786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9460J53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Structural Characterization of BDE-85

The following technical guide details the synthesis and structural characterization of BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) . This document is designed for researchers requiring high-purity analytical standards for environmental toxicology and persistent organic pollutant (POP) monitoring.

Target Analyte: 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85)

CAS Registry Number: 182346-21-0

Molecular Formula:

Executive Summary

BDE-85 is a pentabrominated diphenyl ether (PentaBDE) congener found in commercial flame retardant mixtures (e.g., DE-71) and environmental matrices. Due to the ban on commercial PentaBDE mixtures under the Stockholm Convention, the availability of pure, single-congener standards is critical for accurate quantification and toxicological assessment.

This guide outlines a regiospecific synthesis strategy utilizing diaryliodonium salt chemistry, which offers superior yields and specificity compared to traditional Ullmann coupling. It includes a self-validating structural characterization protocol using high-field NMR and Mass Spectrometry.

Chemical Architecture & Retrosynthesis

Structural Analysis

BDE-85 is an asymmetric ether composed of two distinct aromatic rings:

-

Ring A: 1,2,3-tribromo-4-phenoxybenzene moiety (2,3,4-substitution pattern relative to the ether linkage).

-

Ring B: 2,4-dibromophenoxy moiety (2,4-substitution pattern).

Retrosynthetic Strategy

Direct bromination of diphenyl ether is non-selective and unsuitable for isolating specific isomers. The preferred route employs a convergent synthesis via nucleophilic aromatic substitution (

-

Disconnection: The C-O-C ether bond.

-

Nucleophile: 2,4-Dibromophenol (Commercial availability: High).

-

Electrophile: Bis(2,3,4-tribromophenyl)iodonium triflate.

-

Rationale: The iodonium salt method (developed by Marsh et al.) allows for mild coupling conditions and high regioselectivity, avoiding the harsh temperatures and copper catalysts required by traditional Ullmann ether synthesis.

Figure 1: Retrosynthetic disconnection of BDE-85 showing the convergent assembly of the ether linkage.

Experimental Protocol

Phase 1: Precursor Synthesis (The Electrophile)

The synthesis of the symmetrical iodonium salt is the critical enabling step.

Reagents: 1,2,3-Tribromobenzene,

-

Oxidation: Dissolve 1,2,3-tribromobenzene (2 equiv) in

. Add -

Activation: Dropwise add

. The reaction generates the active iodine(III) species in situ. -

Coupling: Stir at room temperature for 4-12 hours. The electrophilic iodine species attacks the second equivalent of tribromobenzene.

-

Anion Exchange (Optional but recommended): Treat with aqueous TfOH to precipitate the stable Bis(2,3,4-tribromophenyl)iodonium triflate .

-

Purification: Recrystallize from methanol/ether to obtain a white crystalline solid.

Phase 2: Coupling Reaction (Synthesis of BDE-85)

This step couples the phenol to the iodonium salt.

Reagents: 2,4-Dibromophenol, Sodium hydroxide (NaOH) or Potassium tert-butoxide (

-

Deprotonation: In a round-bottom flask, dissolve 2,4-dibromophenol (1.0 equiv) in

. Add 1M aqueous NaOH (1.2 equiv) to generate the phenoxide anion. -

Addition: Add Bis(2,3,4-tribromophenyl)iodonium triflate (1.1 equiv) to the biphasic mixture.

-

Reaction: Reflux at 40°C for 2-4 hours. The phenoxide attacks the iodonium center, displacing 1-iodo-2,3,4-tribromobenzene (leaving group) and forming the ether bond.

-

Quench: Cool and separate the organic layer. Wash with water and brine. Dry over

.

Phase 3: Purification

Achieving >99% purity is required for analytical standards.

-

Flash Chromatography: Silica gel column.

-

Mobile Phase: Hexane (100%). PBDEs are highly lipophilic and elute early.

-

Separation: The byproduct (iodo-tribromobenzene) has a different retention time than BDE-85.

-

-

Recrystallization: Dissolve the crude product in hot ethanol or isooctane. Cool slowly to 4°C. BDE-85 crystallizes as white needles.

Structural Characterization (Self-Validating System)

The identity of BDE-85 must be validated using orthogonal techniques.

A. Nuclear Magnetic Resonance (NMR)

The asymmetric nature of BDE-85 results in a distinct proton signature.

Instrument: 500 MHz

| Moiety | Position | Multiplicity | Coupling ( | Expected Shift ( |

| Ring A (2,3,4-triBr) | H-5 | Doublet (d) | ~7.3 - 7.5 ppm | |

| H-6 | Doublet (d) | ~6.5 - 6.8 ppm | ||

| Ring B (2',4'-diBr) | H-3' | Singlet (s) | - | ~7.7 - 7.9 ppm |

| H-5' | Doublet (dd) | ~7.1 - 7.3 ppm | ||

| H-6' | Doublet (d) | ~6.7 - 6.9 ppm |

Note: H-6 and H-6' are shielded by the ether oxygen and the anisotropic effect of the opposing ring, typically appearing upfield.

B. Mass Spectrometry (GC-MS)

Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI).

-

Molecular Ion (

): Cluster centered at -

Isotope Pattern: The pentabromo cluster spans

560–570. The pattern must match the theoretical intensity distribution for -

Fragmentation:

-

Loss of

- 406/408 (Tribromodibenzofuran formation via intramolecular cyclization).

-

Loss of

C. Validation Workflow

The following logic gate ensures the synthesized product is the correct isomer.

Figure 2: Analytical logic tree for the validation of BDE-85 structural integrity.

Safety & Handling

Hazard Profile: BDE-85 is a Persistent Organic Pollutant (POP).[1] It is lipophilic, bioaccumulative, and potentially neurotoxic.

-

Engineering Controls: All synthesis steps must be performed in a certified chemical fume hood. Weighing of solid standards should be done in a glove box or vented enclosure to prevent dust inhalation.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

-

Waste Disposal: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and disposed of via high-temperature incineration.

References

-

Marsh, G., et al. (2009).[1][2] Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere. Link

-

Örn, U., et al. (1996).[1] Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Health Perspectives. Link

-

Teclechiel, D., et al. (2009).[1][2] Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere. Link

-

Cambridge Isotope Laboratories. (n.d.). 2,2',3,4,4'-PentaBDE (BDE-85) Product Data. Link

Sources

Environmental Forensics of 2,3,3',4,4'-Pentabromodiphenyl Ether (BDE-105): Sources, Occurrence, and High-Resolution Analytical Workflows

As a Senior Application Scientist overseeing trace-level persistent organic pollutant (POP) analysis, I approach the quantification of 2,3,3',4,4'-Pentabromodiphenyl ether (BDE-105) not merely as a routine assay, but as a rigorous exercise in environmental forensics. BDE-105 is a highly lipophilic, penta-substituted congener that, while historically a minor constituent of commercial flame retardants, serves as a critical biomarker for environmental weathering, debromination pathways, and anthropogenic contamination.

This whitepaper synthesizes the environmental dynamics of BDE-105 and details the self-validating analytical workflows required to unequivocally quantify it in complex matrices.

Chemical Identity and Environmental Sources

BDE-105 is a member of the polybrominated diphenyl ether (PBDE) family, characterized by five bromine atoms distributed across the diphenyl ether backbone. Historically,1, such as DE-71, were heavily utilized in polyurethane foams and textiles; these mixtures consist predominantly of tetra- and penta-BDEs (e.g., BDE-47 and BDE-99), but contain critical minor congeners like BDE-105[1].

Following the global phase-out of PentaBDEs under the Stockholm Convention, the primary environmental inputs have shifted from direct manufacturing to the degradation of legacy products. At 2, the ambient air and dust exhibit elevated levels of penta-BDEs, including BDE-105, often surpassing historical commercial ratios due to active dismantling and volatilization[2]. Furthermore, the 3 highlights that the metabolism and debromination of higher brominated congeners (hexa- and hepta-BDEs) can continuously alter the environmental detection frequencies of BDE-105[3].

Environmental fate and transport pathways of BDE-105 from source to human exposure.

Environmental Occurrence and Bioaccumulation Dynamics

Driven by a high octanol-water partition coefficient (

The table below summarizes recent quantitative occurrence data across various environmental and biological matrices, demonstrating both localized contamination and long-range transport:

| Matrix | Location / Source | BDE-105 Concentration Range | Scientific Significance |

| Ambient Air & Dust | E-Waste Reclamation Sites | Elevated (Congener Specific) | Direct emission from the physical dismantling of legacy electronics[2]. |

| Freshwater Sediment | Various Global Wetlands | 0.07 – 10.40 ng/g (Total PBDEs) | Acts as a persistent environmental sink and primary site for benthic bioaccumulation[4]. |

| Aquatic Biota (Fish) | New York's Great Lakes | 1.5 – 25.1 pg/g | Demonstrates clear biomagnification of minor congeners in apex aquatic predators[5]. |

| Subsistence Foods | Sivuqaq, Alaska | < 2 pg/g (Method Detection Limit) | Highlights the capacity for long-range atmospheric transport to remote Arctic regions[6]. |

Toxicological Implications

The toxicological concern surrounding BDE-105 stems from its structural mimicry of endogenous thyroid hormones (e.g., thyroxine, T4). 7 containing BDE-105, such as DE-71, have demonstrated the ability to inhibit human differentiated thyroid cell function, raising significant concerns regarding neurodevelopmental endocrine disruption in exposed populations[7].

Analytical Workflows: The Self-Validating Protocol

Every protocol described herein operates as a self-validating system. We do not simply run samples; we engineer workflows where internal standards mathematically correct for physical losses, and orthogonal cleanup chemistries ensure that what reaches the detector is unequivocally the analyte of interest.

For rigorous quantification, 8 is the authoritative standard, utilizing isotope dilution High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)[8].

Self-validating analytical workflow for BDE-105 quantification using isotope dilution.

Detailed Step-by-Step Methodology

The following protocol outlines the causal logic and step-by-step execution for extracting and quantifying BDE-105 from complex biological or sediment matrices[9].

Step 1: Sample Preparation and Isotope Spiking

-

Action: Homogenize 10 g of sediment or biological tissue. Spike the sample with a known concentration of

-labeled BDE-105 surrogate standard prior to any chemical manipulation. -

Causality: Spiking before extraction ensures that the labeled analog undergoes the exact same matrix effects, thermal degradation, and physical losses as the native analyte. The mass spectrometer ultimately quantifies the ratio of native to labeled ions, mathematically cancelling out recovery losses (Isotope Dilution).

Step 2: Soxhlet Extraction

-

Action: Extract the homogenized sample using a 1:1 mixture of Dichloromethane (DCM) and Hexane in a Soxhlet apparatus for 18 hours.

-

Causality: Soxhlet extraction provides continuous, aggressive solvent reflux. This ensures complete penetration of the solid matrix to solubilize highly lipophilic, tightly bound PBDEs that would otherwise resist standard liquid-liquid extraction.

Step 3: Gravimetric Lipid Determination

-

Action: Split a known aliquot of the raw extract, evaporate it to dryness under a gentle nitrogen stream, and weigh the residue.

-

Causality: Normalizing PBDE concentrations to lipid weight (ng/g lipid) is essential for accurate bioaccumulation and biomagnification modeling, as BDE-105 partitions almost exclusively into lipid compartments.

Step 4: Multilayer Silica and Alumina Cleanup

-

Action: Pass the bulk extract through a gravity column packed with sequential layers of acidic (sulfuric acid-impregnated) silica, neutral silica, and basic silica, followed by a secondary alumina column. Elute with a hexane/DCM mixture.

-

Causality: This is the most critical step for instrument health. The acidic silica aggressively oxidizes and destroys bulk biogenic lipids and triglycerides that would otherwise foul the GC inlet and cause severe ion suppression in the MS. The alumina column removes residual polar interferences, allowing the inert PBDEs to elute cleanly.

Step 5: HRGC/HRMS Instrumental Analysis

-

Action: Inject the cleaned extract onto a high-temperature capillary GC column (e.g., DB-5HT). Analyze using a magnetic sector mass spectrometer operating at a mass resolution (

) of >10,000. -

Causality: High mass resolution is mandatory. At

, the instrument can mass-resolve native BDE-105 from isobaric interferences, such as polybrominated biphenyls (PBBs) or naturally occurring methoxy-PBDEs, ensuring unequivocal identification and eliminating false positives.

References

-

Pentabromodiphenyl Ether - Australian Industrial Chemicals Introduction Scheme (AICIS) . industrialchemicals.gov.au. 3

-

SCREENING STUDY TO DETERMINE THE DISTRIBUTION OF COMMON BROMINATED FLAME RETARDANTS IN WATER . azurewebsites.net. 4

-

Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS . epa.gov.8

-

PFAS and PBDEs in traditional subsistence foods from Sivuqaq, Alaska . nih.gov. 6

-

U.S. Environmental Protection Agency (EPA) 2006 Polybrominated Diphenyl Ethers (PBDEs) Project Plan . regulations.gov. 1

-

The flame retardant DE-71 (a mixture of polybrominated diphenyl ethers) inhibits human differentiated thyroid cell function in vitro . nih.gov. 7

-

Polybrominated Diphenylethers (PBDEs) in ambient air samples at the electronic waste (e-waste) reclamation site . nih.gov.2

-

RISK ASSESSMENT - Dioxin 20XX International Symposium . dioxin20xx.org. 9

-

Polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in fish from New York's Great Lakes . ny.gov. 5

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Polybrominated Diphenylethers (PBDEs) in ambient air samples at the electronic waste (e-waste) reclamation site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. wrcwebsite.azurewebsites.net [wrcwebsite.azurewebsites.net]

- 5. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 6. PFAS and PBDEs in traditional subsistence foods from Sivuqaq, Alaska - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The flame retardant DE-71 (a mixture of polybrominated diphenyl ethers) inhibits human differentiated thyroid cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. dioxin20xx.org [dioxin20xx.org]

Toxicological Profile and Mechanisms of Action of BDE-85

Executive Summary

BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) is a pentabrominated congener typically found as a minor but toxicologically significant component (2–3%) of commercial "PentaBDE" flame retardant mixtures (e.g., DE-71, Bromkal 70-5DE). Unlike its more abundant isomers (BDE-47, BDE-99), BDE-85 possesses a specific substitution pattern that confers unique bioaccumulative properties and mechanistic pathways.

While often overshadowed by major congeners, BDE-85 exhibits high lipophilicity (Log Kow ~7.2) and significant persistence in human tissues. Its toxicological profile is dominated by neurotoxicity (mediated via oxidative stress and nerve conduction deficits) and endocrine disruption , specifically acting as a thyroid receptor (TR) agonist in pancreatic

Physicochemical Profile & Environmental Fate[1]

BDE-85 is a hydrophobic, halogenated aromatic compound. Its persistence is driven by the stability of the carbon-bromine bonds and its resistance to microbial degradation.

Table 1: Physicochemical Properties of BDE-85

| Property | Value | Relevance to Toxicology |

| CAS Number | 182346-21-0 | Unique Identifier |

| Molecular Formula | C12H5Br5O | Pentabrominated structure |

| Molecular Weight | 564.7 g/mol | Facilitates passive diffusion across membranes |

| Log Kow | 6.9 – 7.25 | High lipophilicity; drives bioaccumulation in adipose tissue and breast milk |

| Water Solubility | < 1 µg/L | Negligible; transport occurs via particulate binding or lipid carriers |

| Vapor Pressure | ~2.0 × 10-7 Pa | Semi-volatile; partitions to dust (major exposure route for toddlers) |

Toxicokinetics (ADME)

Understanding the movement of BDE-85 through biological systems is critical for interpreting toxicity data.

-

Absorption: Rapidly absorbed following oral exposure (diet/dust) due to high lipophilicity. Dermal absorption is slower but significant.

-

Distribution: BDE-85 partitions preferentially into lipid-rich tissues (adipose, liver, adrenal glands) and the brain. It crosses the placental barrier and is excreted in breast milk, posing risks to developing fetuses and neonates.

-

Metabolism:

-

Primary Phase I metabolism involves cytochrome P450-mediated hydroxylation.

-

Key Metabolites: Hydroxylated PBDEs (e.g., 6-OH-BDE-85 ) are formed. These metabolites are often more toxic than the parent compound, exhibiting higher affinity for thyroid transport proteins (TTR) and greater oxidative potential.

-

-

Excretion & Half-Life:

-

Rats: Rapid elimination (Half-life: days to weeks).[1]

-

Humans: Extreme persistence due to lack of specific metabolic enzymes and reabsorption. Estimated half-life is 2–5 years , leading to significant body burden accumulation over time.

-

Mechanisms of Action (MoA)

Neurotoxicity: Oxidative Stress & Nerve Conduction

BDE-85 exerts direct neurotoxic effects, distinct from simple endocrine disruption. In vivo studies in rodents have demonstrated that BDE-85 exposure disrupts the oxidant/antioxidant equilibrium in the brain and liver.[2]

-

Oxidative Stress: BDE-85 increases lipid peroxidation (LPO) and depletes antioxidant enzymes (SOD, CAT, GPx). This oxidative environment damages neuronal membranes.

-

Nerve Conduction: Exposure results in a significant reduction in Nerve Conduction Velocity (NCV) and compound action potential amplitude, indicating physiological impairment of signal transmission, likely due to demyelination or ion channel dysfunction induced by ROS.

Endocrine Disruption: The Insulin-Thyroid Axis

While most PBDEs are known to lower circulating T4 by displacing it from Transthyretin (TTR), BDE-85 exhibits a specific "gain-of-function" toxicity in metabolic signaling.

-

Mechanism: BDE-85 acts as an agonist at the Thyroid Receptor (TR) within pancreatic

-cells. -

Pathway: Binding to TR activates the PI3K/Akt signaling pathway , which enhances glucose-stimulated insulin secretion (GSIS). This suggests BDE-85 may contribute to metabolic disorders like hyperinsulinemia or insulin resistance.

Aryl Hydrocarbon Receptor (AhR) Interaction

The 2,2',3,4,4' substitution pattern includes ortho bromines, which sterically hinder the molecule from achieving the planarity required for high-affinity binding to the AhR (unlike dioxin). Consequently, BDE-85 is considered a weak AhR agonist or antagonist (blocking TCDD binding) rather than a potent dioxin-like toxicant.

Visualized Signaling Pathways

Diagram 1: BDE-85 Mediated Neurotoxicity

This pathway illustrates the cascade from exposure to physiological nerve impairment.

Caption: BDE-85 induced neurotoxicity pathway emphasizing oxidative stress as the central mediator leading to nerve conduction failure.

Diagram 2: Metabolic Disruption (Insulin Hypersecretion)

This pathway details the specific interaction of BDE-85 with pancreatic beta-cells.

Caption: Mechanism of BDE-85 induced metabolic disruption via Thyroid Receptor-mediated Akt pathway activation in beta-cells.

Experimental Protocol: In Vitro Assessment of Neurotoxicity[5][6][7]

Objective: To quantify BDE-85 induced oxidative stress and intracellular calcium dysregulation in PC12 cells (a standard model for neuronal differentiation).

Reagents & Preparation

-

Test Compound: BDE-85 (purity >98%) dissolved in DMSO.

-

Stock Solution: 10 mM.

-

Working Concentrations: 0.1, 1, 10, 50 µM (maintain DMSO < 0.1% v/v).

-

-

Cell Line: PC12 (Rat pheochromocytoma).[3]

-

Probes:

-

DCFH-DA: 2',7'-Dichlorodihydrofluorescein diacetate (ROS indicator).

-

Fura-2 AM: Ratiometric calcium indicator.

-

Workflow: ROS Quantification (Microplate Assay)

-

Seeding: Plate PC12 cells at

cells/well in black 96-well plates. Incubate 24h. -

Exposure: Aspirate medium. Add serum-free medium containing BDE-85 (0–50 µM) for 24 hours.

-

Positive Control: H2O2 (100 µM).

-

Negative Control: 0.1% DMSO vehicle.

-

-

Probe Loading: Wash cells 1x with PBS. Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.

-

Measurement: Wash 2x with PBS. Measure fluorescence intensity using a microplate reader.

-

Excitation: 485 nm | Emission: 530 nm.

-

-

Data Analysis: Normalize fluorescence to total protein content (BCA assay) or cell viability (MTT assay) to distinguish specific ROS generation from cytotoxicity.

Workflow: Calcium Imaging (Single Cell)

-

Loading: Seed cells on poly-D-lysine coated coverslips. Load with 5 µM Fura-2 AM for 30 min at 37°C.

-

Baseline: Mount coverslip in a perfusion chamber on an inverted fluorescence microscope. Perfuse with standard Tyrode’s solution to establish baseline ratio (

). -

Stimulation:

-

Phase A: Perfuse BDE-85 (10 µM) and monitor for 5-10 mins. (Look for slow release from ER stores).

-

Phase B: Depolarize with High-K+ (50 mM) to assess Voltage-Gated Calcium Channel (VGCC) integrity.

-

-

Validation: If BDE-85 blunts the High-K+ response, it indicates inhibition of VGCCs. If baseline rises, it indicates ER calcium release or membrane leak.

References

-

National Toxicology Program (NTP). (2016). Toxicology Studies of a Pentabromodiphenyl Ether Mixture [DE-71 (Technical Grade)]. NIH Publication No. 16-5905. Link

-

Eriksson, P., et al. (2001). Brominated Flame Retardants: A Novel Class of Developmental Neurotoxicants in Our Environment? Environmental Health Perspectives.[4] Link

-

Anbarasi, K., et al. (2011). Effects of BDE-85 on the Oxidative Status and Nerve Conduction in Rodents. International Journal of Toxicology. Link

-

Dingemans, M.M.L., et al. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. Environmental Health Perspectives. Link

-

Cui, J., et al. (2017). BDE-85 Stimulate Insulin Secretion in INS-1 832/13 Pancreatic β-Cells through the Thyroid Receptor and Akt.[5] Environmental Toxicology and Pharmacology. Link

-

Peters, A.K., et al. (2006). Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway. Toxicological Sciences. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Link

Sources

- 1. osti.gov [osti.gov]

- 2. Effects of BDE-85 on the oxidative status and nerve conduction in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. sfera.unife.it [sfera.unife.it]

Technical Guide: Bioaccumulation, Biotransformation, and Degradation Pathways of BDE-85

Topic: Bioaccumulation, Biotransformation, and Degradation Pathways of BDE-85 Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) is a persistent organic pollutant (POP) and a significant component of the commercial "PentaBDE" flame retardant mixtures (e.g., DE-71, Bromkal 70-5DE). While often overshadowed by its more abundant congeners (BDE-47, BDE-99), BDE-85 presents unique toxicological challenges due to its specific substitution pattern. It serves as a critical precursor to more toxic tetra-brominated congeners through environmental debromination and exhibits high bioaccumulation potential in lipid-rich tissues.

This guide provides a deep technical analysis of the physicochemical drivers behind BDE-85’s persistence, its metabolic fate via cytochrome P450 pathways, and the specific reductive debromination sequences that govern its environmental degradation.

Physicochemical Profile & Bioaccumulation Potential

The environmental fate of BDE-85 is dictated by its high lipophilicity and resistance to hydrolysis. Its bioaccumulation is driven by passive diffusion across respiratory surfaces (gills/lungs) followed by partitioning into lipid storage tissues.

Table 1: Physicochemical Properties of BDE-85

| Property | Value / Description | Significance |

| IUPAC Name | 2,2',3,4,4'-Pentabromodiphenyl ether | Specific substitution pattern dictates steric hindrance for enzymes. |

| Molecular Formula | C₁₂H₅Br₅O | High halogen content increases stability. |

| Molar Mass | 564.69 g/mol | Large molecular volume limits transport across some biological membranes. |

| Log Kow | 6.57 – 7.4 (Experimental & Modeled) | Indicates extreme lipophilicity; predicts high bioconcentration factors (BCF). |

| Water Solubility | < 1 µg/L (Estimated) | Effectively insoluble; transport is particle-bound or lipid-associated. |

| Vapor Pressure | ~1.3 × 10⁻⁵ Pa (25°C) | Semi-volatile; capable of long-range atmospheric transport (LRAT). |

Bioaccumulation Mechanism

BDE-85 exhibits a Biomagnification Factor (BMF) > 1 , indicating it concentrates at higher trophic levels.

-

Uptake: Primarily dietary in terrestrial mammals; water/sediment partitioning in aquatic systems.

-

Distribution: Rapid equilibrium with blood lipids, followed by sequestration in adipose tissue.

-

Retention: The 2,2',3,4,4' substitution lacks adjacent unsubstituted carbons on one ring, slowing metabolic clearance compared to lower brominated congeners.

Biotransformation Pathways (Mammalian)

Metabolism of BDE-85 is the primary clearance mechanism but often results in bioactivation—the formation of metabolites (OH-PBDEs) with higher endocrine-disrupting potency than the parent compound.

Mechanism: Oxidative Metabolism

The transformation is catalyzed by Cytochrome P450 (CYP) monooxygenases.

-

Key Enzymes: CYP2B6 is the dominant isoform responsible for PBDE metabolism in humans, with contributions from CYP3A4.

-

Reaction: Insertion of an oxygen atom into the C-H bond, typically at the meta or para positions of the less substituted ring.

-

Products: Hydroxylated-PBDEs (OH-BDEs). For BDE-85, hydroxylation likely occurs at the 5' or 6' position, or via an NIH shift mechanism.

Toxicity of Metabolites

The resulting OH-BDEs structurally resemble thyroid hormones (T3/T4). They can:

-

Competitively bind to Transthyretin (TTR) , displacing thyroxine (T4) and altering thyroid homeostasis.

-

Uncouple oxidative phosphorylation in mitochondria.

Visualization: Metabolic Pathway

The following diagram illustrates the CYP-mediated bioactivation of BDE-85.

Caption: CYP-mediated oxidative metabolism of BDE-85 leading to bioactivation (OH-BDEs) and Phase II conjugation.[1][2][3][4]

Environmental Degradation Pathways

Abiotic and microbial processes degrade BDE-85. The most critical pathway is reductive debromination , which sequentially removes bromine atoms. This is environmentally significant because it converts BDE-85 into BDE-47 , a congener that is more water-soluble, more volatile, and more neurotoxic.

Photolytic Degradation (Abiotic)

-

Condition: UV exposure (sunlight) in surface water or soil.

-

Kinetics: Rapid initial step.

-

Pathway: Stepwise loss of Br.[5] The meta and para bromines are often more susceptible to homolytic cleavage than ortho bromines due to steric relief.

Microbial Reductive Debromination (Biotic)

-

Organisms: Dehalococcoides spp., Sulfurospirillum spp.

-

Condition: Anaerobic environments (sediment, sewage sludge).

-

Mechanism: Organohalide respiration. Bacteria use BDE-85 as an electron acceptor.

-

Pathway:

-

BDE-85 (Penta) loses a bromine at the meta position (C3).

-

Forms BDE-47 (Tetra) (2,2',4,4'-TeBDE).

-

Further degradation leads to BDE-28 (Tri) and eventually BDE-15 (Di).[3]

-

Visualization: Reductive Debromination Cascade

This diagram maps the critical conversion of BDE-85 to BDE-47.

Caption: Anaerobic reductive debromination pathway emphasizing the conversion of BDE-85 to the toxic congener BDE-47.[3][6]

Experimental Protocol: Analysis of BDE-85 and Metabolites

Objective: Quantification of BDE-85 and qualitative identification of OH-BDE metabolites in biological tissue (plasma/liver). Method: Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Capture Negative Ionization (ECNI).

Reagents & Standards

-

Internal Standard (IS): ¹³C₁₂-BDE-85 (for parent) and ¹³C₁₂-6-OH-BDE-47 (for metabolites).

-

Solvents: Hexane (Pesticide Grade), Methyl tert-butyl ether (MTBE), Dichloromethane (DCM).

-

Derivatization Agent: Diazomethane (CH₂N₂) or MSTFA.

Workflow

Step 1: Extraction

-

Homogenize 1g of tissue with anhydrous Na₂SO₄ to remove moisture.

-

Soxhlet Extraction: Extract with Hexane:DCM (1:1 v/v) for 16 hours.

-

Alternative (Plasma): Liquid-liquid extraction with Hexane:MTBE (1:1).

Step 2: Lipid Removal & Fractionation

-

Acid Silica Gel: Pass extract through a column packed with H₂SO₄-impregnated silica (44% w/w) to degrade lipids. Elute with Hexane.

-

Alumina Column:

Step 3: Derivatization (Metabolite Fraction Only)

-

Rationale: OH-BDEs are not volatile enough for GC.

-

Treat Fraction 2 with Diazomethane in ether for 30 mins at room temperature to form Methoxylated-PBDEs (MeO-BDEs).

-

Evaporate to near dryness under N₂ stream and reconstitute in nonane.

Step 4: GC-ECNI-MS Analysis

-

Column: DB-5HT (15m x 0.25mm x 0.10µm). Short column preferred for thermally labile PBDEs.

-

Carrier Gas: Helium (1.0 mL/min).[10]

-

Reagent Gas: Methane (for ECNI).

-

SIM Mode Ions:

-

BDE-85: m/z 79 and 81 (Bromine isotopes).

-

¹³C-IS: Monitor molecular ion cluster.

-

-

QA/QC: Recovery must be 60-120%. Blanks must be free of BDE-47/99/85 contamination.

References

-

MacGregor, J. A., & Nixon, W. B. (1997).[2] Pentabromodiphenyl ether: Determination of n-octanol/water partition coefficient. Wildlife International Ltd. Project No. 439C-104.

-

Stapleton, H. M., et al. (2009). Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro. Environmental Health Perspectives. Link

-

Robrock, K. R., et al. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental Science & Technology. Link

-

Feo, M. L., et al. (2013). Cytochrome P450-mediated metabolism of BDE-47 and BDE-99 in human liver microsomes. Toxicology Letters. Link

-

U.S. EPA. (2010). An Exposure Assessment of Polybrominated Diphenyl Ethers. EPA/600/R-08/086F. Link

-

Qiu, X., et al. (2007). Stepwise debromination of decabromodiphenyl ether by photolysis. Environmental Toxicology and Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chm.pops.int [chm.pops.int]

- 3. Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fate and ecological effects of decabromodiphenyl ether in a field lysimeter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]

- 7. alsglobal.com [alsglobal.com]

- 8. Exposome-Explorer - BDE-85 (Compound) [exposome-explorer.iarc.fr]

- 9. water.rutgers.edu [water.rutgers.edu]

- 10. oaepublish.com [oaepublish.com]

Endocrine-Disrupting Potential of 2,3,3',4,4'-Pentabromodiphenyl Ether (BDE-105): A Technical Assessment

[1]

Executive Summary

2,3,3',4,4'-Pentabromodiphenyl ether (BDE-105) is a persistent organic pollutant and a congener of the polybrominated diphenyl ether (PBDE) class, historically used in the commercial "PentaBDE" flame retardant mixture (e.g., DE-71).[1] While less abundant than BDE-47 or BDE-99, BDE-105 possesses a unique substitution pattern that confers specific endocrine-disrupting capabilities.

This technical guide analyzes the mechanisms by which BDE-105 perturbs the endocrine system, specifically targeting the thyroid hormone (TH) axis and androgen receptor (AR) signaling . It details the toxicokinetic activation of BDE-105 into hydroxylated metabolites (OH-BDEs) and provides validated experimental protocols for assessing its endocrine-disrupting potential (EDP). This document is designed for researchers requiring a rigorous, mechanistic understanding of BDE-105 toxicity.[1]

Chemical Identity & Physicochemical Properties

BDE-105 is characterized by five bromine atoms substituted on the diphenyl ether backbone. Its high lipophilicity drives bioaccumulation in lipid-rich tissues, extending its biological half-life and window of toxicity.

| Property | Value / Description | Relevance to Toxicity |

| CAS Number | 32534-81-9 (Penta-mix) | Identification |

| IUPAC Name | 2,3,3',4,4'-Pentabromodiphenyl ether | Structural specificity |

| Molecular Formula | C₁₂H₅Br₅O | Halogenated backbone |

| Log K_ow | ~6.6 – 6.8 | High bioaccumulation potential in adipose tissue |

| Structure | Ortho-substituted (2, 3 positions) | Steric hindrance affects receptor binding |

Mechanisms of Endocrine Disruption[2]

Thyroid Hormone Axis Disruption

BDE-105 acts as a potent disruptor of thyroid homeostasis through two primary mechanisms: transport protein displacement and metabolic induction .

-

Competitive Binding to Transthyretin (TTR): BDE-105, and more significantly its hydroxylated metabolites (OH-BDEs), structurally mimic Thyroxine (T4). They bind competitively to the T4-binding pocket of Transthyretin (TTR), a major TH transport protein in serum and cerebrospinal fluid.[2][3]

-

Mechanism: The phenolic ring of OH-BDEs mimics the diiodophenolic ring of T4.

-

Consequence: Displacement of T4 leads to increased free T4, which is rapidly cleared, resulting in circulating hypothyroxinemia (low T4) and potential neurodevelopmental deficits.[1]

-

-

Induction of Hepatic Enzymes: BDE-105 activates the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), upregulating hepatic Phase II enzymes, specifically UDP-glucuronosyltransferases (UGTs) . This increases the glucuronidation and biliary excretion of T4.

Sex Steroid Signaling (Androgen/Estrogen)

-

Androgen Receptor (AR) Antagonism: BDE-105 acts as an AR antagonist.[4] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens (dihydrotestosterone). This inhibition blocks the translocation of the AR-ligand complex to the nucleus, preventing the transcription of androgen-responsive genes.

-

Estrogen Receptor (ER) Modulation: Parent BDE-105 has low affinity for ERα/ERβ. However, metabolic activation to para-hydroxylated metabolites can increase ER affinity, acting as weak agonists or antagonists depending on the cellular context.[1]

Toxicokinetics & Metabolic Activation

The endocrine potency of BDE-105 is significantly amplified by bio-transformation.

-

Absorption & Distribution: Rapidly absorbed via gastrointestinal and respiratory tracts; partitions into lipid-rich tissues (adipose, liver, brain).[1]

-

Metabolism (The Activation Step):

-

Oxidative metabolism is mediated primarily by CYP2B6 in humans.

-

Key Reaction: Hydroxylation at the ortho or para positions relative to the ether bond.

-

Product:OH-BDE-105 metabolites. These metabolites exhibit 10–100x higher affinity for TTR and nuclear receptors than the parent compound.

-

-

Excretion: Slow elimination due to reabsorption and storage; minor excretion via feces (biliary) and urine (metabolites).

Visualization: Mechanistic Pathway

Figure 1: Mechanistic pathway of BDE-105 endocrine disruption, highlighting metabolic activation and dual-target toxicity (Thyroid & Androgen).

Experimental Methodologies for Assessment

To rigorously evaluate the EDP of BDE-105, the following validated protocols are recommended.

In Vitro TTR Competitive Binding Assay

Objective: Quantify the ability of BDE-105 (or metabolites) to displace T4 from human TTR.

Protocol:

-

Reagents: Purified human TTR (Sigma-Aldrich), [¹²⁵I]-Thyroxine (PerkinElmer), Tris-HCl buffer (pH 8.0).

-

Preparation:

-

Dilute TTR to a concentration ensuring <50% binding of [¹²⁵I]-T4 (typically 30 nM).

-

Prepare serial dilutions of BDE-105 (competitor) in DMSO.

-

-

Incubation:

-

Mix TTR solution + [¹²⁵I]-T4 + BDE-105 dilution.

-

Incubate at 4°C for 16–24 hours to reach equilibrium.

-

Control: Unlabeled T4 (positive control) and DMSO vehicle (negative control).

-

-

Separation:

-

Separate bound vs. free T4 using biogel P-6DG polyacrylamide columns or rapid filtration.

-

-

Quantification:

-

Count radioactivity (CPM) of the protein-bound fraction using a gamma counter.

-

-

Analysis:

-

Plot % [¹²⁵I]-T4 bound vs. log[Competitor].

-

Calculate IC₅₀ (concentration inhibiting 50% of T4 binding).[5]

-

Luciferase Reporter Gene Assay (Androgen Receptor)

Objective: Assess AR antagonistic activity.

Protocol:

-

Cell Line: MDA-kb2 (stably transfected with MMTV-luciferase reporter) or transiently transfected CHO cells (hAR + reporter).

-

Treatment:

-

Seed cells in 96-well plates. Allow attachment (24h).

-

Co-treat cells with Dihydrotestosterone (DHT) (0.1–1 nM, to induce baseline AR activity) AND serial dilutions of BDE-105 .

-

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Detection:

-

Lyse cells using passive lysis buffer.

-

Add Luciferin substrate.

-

Measure luminescence using a luminometer.

-

-

Validation:

Visualization: Experimental Workflow

Figure 2: Parallel experimental workflows for assessing TTR binding affinity and Androgen Receptor antagonism.

Relevance to Drug Development

For drug development professionals, BDE-105 serves as a critical reference toxicant or negative control in endocrine screening panels.[1]

-

Off-Target Screening: Novel pharmaceutical candidates with poly-halogenated aromatic structures should be screened against the BDE-105 profile to predict potential thyroid liabilities.

-

Metabolic Competence: Assays must include metabolic activation (e.g., S9 fraction or microsomes) because the parent BDE-105 may show low activity compared to its hydroxylated metabolites. Failing to account for metabolism may yield false negatives.

References

-

Hamers, T., et al. (2006). "In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants." Toxicological Sciences, 92(1), 157-173.[1] Link

-

Meerts, I. A., et al. (2000). "Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro."[1] Toxicological Sciences, 56(1), 95-104.[1] Link

-

Qiu, X., et al. (2007). "Identification of Hydroxylated Metabolites of Polybrominated Diphenyl Ethers in Human Blood Samples."[1] Environmental Health Perspectives, 117(1), 93-98.[1] Link

-

Agency for Toxic Substances and Disease Registry (ATSDR).[9] (2017). "Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs)." Link

-

Stoker, T. E., et al. (2004). "The effects of commercial mixtures of polybrominated diphenyl ethers (PBDEs) on the androgenic system in rats." Toxicological Sciences, 78(1), 144-155.[1] Link

Sources

- 1. Transthyretin - Wikipedia [en.wikipedia.org]

- 2. Crystallographic Study of Novel Transthyretin Ligands Exhibiting Negative-Cooperativity between Two Thyroxine Binding Sites | PLOS One [journals.plos.org]

- 3. Specific disruption of transthyretin(105-115) fibrilization using "stabilizing" inhibitors of transthyretin amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bicyclic core estrogens as full antagonists: synthesis, biological evaluation and structure–activity relationships of estrogen receptor ligands based on bridged oxabicyclic core arylsulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. gov.uk [gov.uk]

BDE-105: Chemical Architecture, Analytical Profiling, and Toxicological Mechanism

Topic: Molecular Weight and Formula of 2,3,3',4,4'-Pentabromodiphenyl ether (BDE-105) Content Type: In-Depth Technical Guide / Toxicological Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Dossier for the Drug Development & Toxicology Sector[1]

Executive Summary & Chemical Identity

In the landscape of persistent organic pollutants (POPs), 2,3,3',4,4'-Pentabromodiphenyl ether (BDE-105) occupies a unique toxicological niche. Unlike its di-ortho substituted congeners (e.g., BDE-47), BDE-105 is a mono-ortho substituted polybrominated diphenyl ether (PBDE). This structural nuance allows it to adopt a coplanar conformation, mimicking the geometry of dioxins (TCDD) and polychlorinated biphenyls (PCBs).

For researchers in drug development and toxicology, BDE-105 serves as a critical model for understanding receptor-mediated toxicity (AhR agonism) and metabolic activation (bioactivation to hydroxylated metabolites).

Core Chemical Data

| Parameter | Specification | Notes |

| Chemical Name | 2,3,3',4,4'-Pentabromodiphenyl ether | Congener #105 (IUPAC) |

| Common Abbreviation | BDE-105 | Distinct from "PentaBDE" mixture (DE-71) |

| Molecular Formula | C₁₂H₅Br₅O | |

| Molecular Weight | 564.69 g/mol | Based on standard atomic weights |

| CAS Number | 373594-78-6 | Specific for the pure congener [1] |

| Structure Type | Mono-ortho substituted | Enables coplanar rotation (Dioxin-like) |

| Log Kow | ~6.8 - 7.3 | Highly lipophilic; bioaccumulates in adipose |

Physicochemical Architecture & Isomerism

The toxicity of BDE-105 is dictated by its steric chemistry. In drug design, the "lock and key" model is paramount; here, the "lock" is the Aryl Hydrocarbon Receptor (AhR).

-

The Mono-Ortho Effect: Most dominant PBDEs (like BDE-47, BDE-99) have two bromine atoms at the ortho positions (2,2' or 2,6).[1] This creates steric hindrance, forcing the two phenyl rings to twist perpendicular to each other.

-

BDE-105 Configuration: With only one ortho bromine (at position 2), the phenyl rings can rotate to become nearly planar.[1] This planarity allows BDE-105 to fit into the ligand-binding domain of the AhR, initiating the xenobiotic response pathway similar to dioxin, albeit with lower potency [2].

Analytical Profiling: Quantification Protocols

Accurate quantification of BDE-105 is challenging due to the presence of 209 possible congeners. In a drug development context, this is analogous to impurity profiling or chiral separation .

Recommended Analytical Workflow (GC-HRMS)

The "Gold Standard" for distinguishing BDE-105 from co-eluting isomers (like BDE-99 or BDE-100) is Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) .

Protocol: Isomer-Specific Determination

-

Extraction:

-

Biological Tissue: Soxhlet extraction (DCM:Hexane 1:1) or Pressurized Liquid Extraction (PLE).

-

Serum:[2] Liquid-liquid extraction with MTBE/Hexane.

-

-

Cleanup (Critical Step):

-

Remove lipids using Acidified Silica Gel (44% H₂SO₄ w/w).

-

Fractionation on Alumina or Florisil columns to separate PBDEs from PCBs.

-

-

Instrumental Analysis:

-

Column: DB-5ms or Rtx-1614 (specifically designed for PBDE resolution). 30m x 0.25mm ID, 0.1µm film.

-

Injection: Splitless, 280°C.

-

Detection (HRMS): Electron Impact (EI) mode at >10,000 resolution.

-

Monitoring Ions:

-

Quantification: m/z 485.6 (M-2Br)+ or m/z 406.7 (M-Br₂)+.

-

Confirmation: m/z 563.6 (Molecular Ion, M+).

-

-

Note on Low-Res MS: While NCI (Negative Chemical Ionization) offers high sensitivity for bromine (m/z 79/81), it provides no structural information . In a research setting requiring congener specificity, EI-HRMS is mandatory to validate the identity of BDE-105 [3].

Analytical Logic Diagram

Figure 1: Validated workflow for the specific isolation and quantification of BDE-105 in complex matrices.

Biological Interaction & Mechanism of Action (MoA)

For drug developers, BDE-105 acts as a "toxic lead compound" with a dual mechanism of action. It functions as both an AhR Agonist and a Thyroid Hormone Disruptor .

The AhR Pathway (Dioxin-Like Toxicity)

Because BDE-105 can adopt a planar structure, it binds to the cytosolic Aryl Hydrocarbon Receptor (AhR).

-

Mechanism: Ligand binding causes AhR to translocate to the nucleus, dimerize with ARNT, and bind to Dioxin Response Elements (DREs).[1][3][4]

-

Outcome: Induction of Phase I enzymes, specifically CYP1A1 and CYP1B1 .[5]

-

Relevance: This induction can alter the metabolism of co-administered drugs (drug-drug interaction potential) and generate reactive oxygen species (ROS) [2, 4].

Metabolic Activation & Thyroid Disruption

BDE-105 is not just a parent compound; it is a "pro-toxicant."

-

Metabolism: Hepatic CYP enzymes hydroxylate BDE-105 to form OH-BDEs (e.g., 5'-OH-BDE-105 or 6'-OH-BDE-105).[1]

-

Structural Mimicry: These hydroxylated metabolites structurally resemble Thyroxine (T4) .

-

TTR Binding: OH-BDE-105 binds to Transthyretin (TTR) , the transport protein for T4, with higher affinity than T4 itself.[1] This displaces T4, leading to rapid clearance and hypothyroidism.

-

Neurotoxicity: The disruption of thyroid signaling during development is a primary cause of neurotoxic effects observed in animal models [5].

Toxicological Pathway Diagram

Figure 2: Dual mechanism of toxicity: AhR-mediated enzyme induction and metabolite-driven thyroid disruption.

References

-

Cambridge Isotope Laboratories. (2023). Certified Reference Materials for BDE-105. Link

-

Chen, G., et al. (2012). "AhR-mediated immunomodulation by polybrominated diphenyl ethers." Journal of Immunotoxicology. Link

-

Covaci, A., et al. (2003). "Determination of polybrominated diphenyl ethers (PBDEs) in environmental samples: a review." Chemosphere. Link

-

Sanders, J. M., et al. (2005). "Differential expression of CYP1A, 2B, and 3A genes in the F344 rat following exposure to a polybrominated diphenyl ether mixture or individual components." Toxicological Sciences. Link

-

Meerts, I. A., et al. (2000). "Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro." Toxicological Sciences. Link

Sources

- 1. accustandard.com [accustandard.com]

- 2. superfund.berkeley.edu [superfund.berkeley.edu]

- 3. Identification of the Ah-Receptor Structural Determinants for Ligand Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Non-Toxicological Role of Aryl Hydrocarbon Receptor in Obesity-Associated Multiple Myeloma Cell Growth and Survival | MDPI [mdpi.com]

BDE-85 persistence and long-range transport potential

An In-Depth Technical Analysis of BDE-85: Persistence, Environmental Fate, and Long-Range Transport Potential

Executive Summary

Polybrominated diphenyl ethers (PBDEs) have been extensively utilized as additive flame retardants, leading to ubiquitous environmental distribution. Among the congeners, BDE-85 (2,2',3,4,4'-Pentabromodiphenyl ether) —a component of the commercial PentaBDE mixture—exhibits specific physicochemical properties that dictate its environmental persistence and long-range transport potential (LRTP). This whitepaper provides a mechanistic evaluation of BDE-85, detailing the causality behind its environmental stability, the dynamics of its atmospheric transport, and the self-validating analytical frameworks required for its quantification and modeling.

Mechanistic Basis of Chemical Persistence

The persistence of BDE-85 in environmental matrices is fundamentally driven by its halogenation pattern. The presence of five massive bromine atoms creates significant steric hindrance around the diphenyl ether backbone. This steric bulk restricts the rotation of the ether bond, forcing the molecule into a non-planar conformation that minimizes the energy state but maximizes resistance to enzymatic and oxidative cleavage[ACS Publications][1].

Furthermore, the electron-withdrawing nature of the halogens depletes the electron density of the aromatic rings, rendering them highly resistant to electrophilic attack by atmospheric hydroxyl radicals (•OH). While lower brominated congeners degrade more rapidly, pentaBDEs like BDE-85 exhibit a photolytic degradation half-life in the vapor phase of approximately 2.4 days[ATSDR][2]. However, because BDE-85 is highly hydrophobic (high

Atmospheric Dynamics and Long-Range Transport Potential (LRTP)

BDE-85 is globally distributed, having been detected in remote Arctic and Antarctic regions far from any point sources[ResearchGate][3]. The transportability of a chemical is quantified using the Characteristic Travel Distance (CTD) —defined as the distance at which the concentration of a chemical in a mobile medium drops to 37% (1/

For pentabrominated congeners, the CTD ranges from 608 to 1,349 km[EPA][4]. This extensive range is driven by BDE-85's specific octanol-air partition coefficient (

Quantitative Data Synthesis

The following table summarizes the critical physicochemical and transport metrics for BDE-85, synthesizing data from predictive models and empirical monitoring.

| Parameter | Value / Range | Mechanistic Implication |

| IUPAC Name | 2,2',3,4,4'-Pentabromodiphenyl ether | Asymmetric substitution drives steric hindrance. |

| Congener Designation | BDE-85 | Minor but highly persistent component of PentaBDE. |

| Characteristic Travel Distance (CTD) | 608 – 1,349 km | High potential for aerosol-mediated global transport. |

| Vapor Phase Half-Life | ~2.4 days | Rapid degradation if unbound; necessitates aerosol partitioning for LRTP. |

| Primary Transport Vector | Aerosol / Particulate Bound | Shields the molecule from •OH radical attack during transit. |

Self-Validating Experimental Workflows

To accurately assess the environmental risks of BDE-85, researchers rely on two distinct workflows: ultra-trace analytical quantification and fugacity-based multimedia modeling. Both must be designed as self-validating systems to prevent false data artifacts.

Protocol A: Ultra-Trace Extraction and GC-IDHRMS Analysis

Objective: Quantify BDE-85 in complex environmental matrices (e.g., human serum, sediment) while eliminating matrix suppression and extraction loss variables.

-

Isotope Dilution (Self-Validation Step): Prior to any extraction, spike the raw sample with a known concentration of

-labeled BDE-85 surrogate.-

Causality: Because the

-labeled isotope is chemically identical to native BDE-85, it will experience the exact same extraction efficiencies and matrix effects. The final quantification is based on the ratio of native to labeled BDE-85, automatically correcting for any losses during processing. If the absolute recovery of the

-

-

Accelerated Solvent Extraction (ASE): Extract the solid matrix using a mixture of hexane and dichloromethane (DCM) at elevated temperature (100°C) and pressure (1500 psi).

-

Causality: High pressure keeps the solvents liquid above their boiling points, drastically increasing their penetration into the micropores of sediment or biological tissues to fully solubilize the hydrophobic BDE-85[ResearchGate][5].

-

-

Multi-layer Silica Gel Cleanup: Pass the extract through a column containing layers of acidic (sulfuric acid-impregnated) and basic silica.

-

Causality: The acidic silica oxidizes and destroys bulk biogenic lipids and proteins, which would otherwise cause severe ion suppression in the mass spectrometer, while leaving the highly stable, halogenated BDE-85 intact.

-

-

GC-HRMS Quantification: Analyze the purified extract using Gas Chromatography coupled to High-Resolution Mass Spectrometry (Resolution > 10,000).

-

Causality: High resolution is mandatory to differentiate the exact mass of BDE-85 from isobaric interferences, such as co-eluting polychlorinated biphenyls (PCBs) or fragment ions from higher brominated PBDEs (e.g., decaBDE thermal degradation products)[ATSDR][2].

-

Protocol B: Fugacity-Based Multimedia Modeling (TaPL3 / ELPOS)

Objective: Calculate the LRTP and CTD of BDE-85 using purely physicochemical parameters.

-

Parameterization: Input the specific Log

, Log -

Compartment Setup & Sensitivity Analysis (Self-Validation Step): Run the model across varied atmospheric compartment heights and uniform temperatures (e.g., 10°C vs 25°C).

-

Causality: Temperature heavily influences vapor pressure. Running a sensitivity analysis ensures the model's output isn't an artifact of a single assumed environmental state. Deviations in models like Chemrange versus ELPOS often stem from these compartment assumptions[ResearchGate][3].

-

-

Execution: Calculate the CTD. The model normalizes the transport potential regardless of the initial emission amount, providing a purely thermodynamic metric of transportability.

Environmental Fate Visualization

The following diagram maps the logical flow of BDE-85 from emission to remote accumulation, highlighting the phase partitioning that enables its long-range transport.

Fig 1: Environmental fate and long-range transport pathway of BDE-85.

References

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) . Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

-

Assessing the Long-Range Transport Potential of Polybrominated Diphenyl Ethers: A Comparison of Four Multimedia Models . ResearchGate.[Link]

-

Exposure Assessment of Polybrominated Diphenyl Ethers . U.S. Environmental Protection Agency (EPA).[Link]

-

Pentabromodiphenyl Ether Assessment . Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]

-

Retrospective Time-Trend Study of Polybrominated Diphenyl Ether and Polybrominated and Polychlorinated Biphenyl Levels in Human Serum . ResearchGate.[Link]

-

Quantitative Structure−Activity Relationship Models for Prediction of the Toxicity of Polybrominated Diphenyl Ether Congeners . ACS Publications.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of BDE-85 in Environmental Samples

Introduction: The Environmental Significance of BDE-85

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been extensively used in a wide array of consumer and industrial products, including plastics, electronics, and textiles, to reduce their flammability.[1] BDE-85 (2,2',3,4,4'-pentabromodiphenyl ether) is a specific congener within the PentaBDE commercial mixture.[2][3][4] Due to their chemical stability, PBDEs are persistent in the environment and have the ability to bioaccumulate in organisms and biomagnify through the food web.[5] Concerns over their potential toxicity, including neurotoxic and endocrine-disrupting effects, have led to restrictions and bans on their production and use in many parts of the world.[1][4] Consequently, the accurate quantification of BDE-85 and other PBDE congeners in environmental matrices such as water, soil, sediment, and biological tissues is crucial for monitoring environmental contamination, assessing exposure risks, and enforcing regulations.[1]

This document provides a comprehensive guide to the analytical methodologies for the quantification of BDE-85 in various environmental samples. It is intended for researchers, scientists, and environmental monitoring professionals, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters. The methodologies described herein are grounded in established and validated procedures, such as those outlined by the U.S. Environmental Protection Agency (EPA).[6][7]

Core Principles of BDE-85 Analysis

The accurate determination of BDE-85 at trace levels in complex environmental matrices necessitates a multi-step analytical approach. This process universally involves:

-

Sample Collection and Preparation: Ensuring the integrity of the sample from the field to the laboratory and preparing it for extraction.

-

Extraction: Isolating BDE-85 and other PBDEs from the sample matrix.

-

Clean-up and Fractionation: Removing interfering co-extracted substances that could compromise the analytical measurement.

-

Instrumental Analysis: Separating and quantifying BDE-85 using highly sensitive and selective instrumentation.

-

Quality Assurance and Quality Control (QA/QC): Implementing a rigorous system of checks and balances to ensure the reliability and defensibility of the analytical data.

dot```dot graph "Analytical_Workflow_for_BDE_85" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_pre_analysis" { label="Pre-Analysis"; style="filled"; color="#F1F3F4"; "Sample_Collection" [label="Sample Collection\n(Water, Soil, Sediment, Tissue)"]; "Sample_Preparation" [label="Sample Preparation\n(Homogenization, Drying, Spiking)"]; "Sample_Collection" -> "Sample_Preparation"; }

subgraph "cluster_extraction" { label="Extraction"; style="filled"; color="#F1F3F4"; "Extraction_Method" [label="Extraction\n(PLE, Soxhlet, QuEChERS)"]; }

subgraph "cluster_cleanup" { label="Clean-up"; style="filled"; color="#F1F3F4"; "Clean_up" [label="Extract Clean-up\n(GPC, Silica Gel, Florisil, Acid/Base Partitioning)"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; color="#F1F3F4"; "Instrumental_Analysis" [label="Instrumental Analysis\n(GC-MS, GC-MS/MS, HRGC/HRMS)"]; "Data_Analysis" [label="Data Analysis & Quantification"]; "Instrumental_Analysis" -> "Data_Analysis"; }

"Sample_Preparation" -> "Extraction_Method" [label="Transfer to Extraction"]; "Extraction_Method" -> "Clean_up" [label="Crude Extract"]; "Clean_up" -> "Instrumental_Analysis" [label="Purified Extract"]; "Data_Analysis" -> "Final_Report" [label="Concentration Results"]; "Final_Report" [shape=document, fillcolor="#FFFFFF"]; }

Caption: Comparison of common extraction methods for BDE-85.

PART 2: Clean-up and Instrumental Analysis

Following extraction, the crude extract contains not only the target analytes but also a significant amount of co-extracted matrix components (e.g., lipids, pigments, humic acids) that can interfere with the instrumental analysis. T[8]herefore, a thorough clean-up procedure is essential.

Extract Clean-up

Multiple clean-up techniques can be used, often in combination, to achieve a sufficiently clean extract for analysis.

-

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective for removing high-molecular-weight interferences, such as lipids, from the extract. *[9] Solid-Phase Extraction (SPE): SPE cartridges packed with different sorbents like silica gel, Florisil, or alumina are used to separate PBDEs from other classes of compounds based on their polarity. A[9] multi-layer silica gel column can also be effective. *[10] Acid/Base Partitioning: Back-extraction with concentrated sulfuric acid can be used to remove oxidizable organic interferences.

[7]Typical Clean-up Protocol for a Soil/Sediment Extract:

-

The concentrated extract is first subjected to GPC to remove lipids.

-

The PBDE-containing fraction from GPC is then passed through a multi-layer silica gel column (containing neutral, acidic, and basic silica) to remove polar interferences.

-

The eluate is collected, concentrated, and solvent-exchanged into a suitable solvent (e.g., nonane or toluene) for GC analysis.

-

Just before instrumental analysis, an internal standard (e.g., a ¹³C-labeled PBDE not expected to be in the sample) is added to the final extract. T[7]his standard is used to quantify the surrogate standards and, in turn, the native BDE-85.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for the analysis of PBDEs. F[11][12]or enhanced sensitivity and selectivity, especially at ultra-trace levels, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) or tandem mass spectrometry (GC-MS/MS) is often employed.

[7][13][14]##### 2.2.1 Gas Chromatography (GC)

-

Column: A capillary column with a non-polar or semi-polar stationary phase is typically used for the separation of PBDE congeners. S[9]horter columns (e.g., 15 m) can significantly reduce analysis time without compromising the necessary resolution. *[15] Injection: Split/splitless injection is common, but care must be taken to avoid thermal degradation of higher brominated PBDEs at high inlet temperatures. T[16]emperature-programmed injectors can improve the recovery of these compounds. *[6] Oven Temperature Program: A carefully optimized temperature program is crucial for achieving good chromatographic separation of BDE-85 from other PBDE congeners and potential interferences.

[9]##### 2.2.2 Mass Spectrometry (MS)

-

Ionization: Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds like PBDEs. E[11]lectron Ionization (EI) is also widely used. *[12] Detection:

-

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes, which increases sensitivity and reduces background noise. [14] * Tandem Mass Spectrometry (MS/MS): This technique provides even greater selectivity by monitoring specific fragmentation transitions (parent ion to daughter ion), which is particularly useful for complex matrices. [13][17] * High-Resolution Mass Spectrometry (HRMS): As mandated by EPA Method 1614, HRMS provides very high mass resolving power (≥10,000), allowing for the differentiation of target analytes from isobaric interferences with very high confidence.

-

[7][14]| Parameter | GC-MS (Low Resolution) | GC-MS/MS (Triple Quadrupole) | HRGC/HRMS (High Resolution) | | :--- | :--- | :--- | :--- | | Selectivity | Good | Excellent | Superior | | Sensitivity | Good | Excellent | Excellent | | Confirmation | Moderate (Ion Ratios) | High (MRM Transitions) | Very High (Accurate Mass) | | Cost | Lower | Moderate | Higher | | Regulatory Acceptance | Varies | Increasing | Gold Standard (e.g., EPA 1614) |[14]

Quantification

Quantification is typically performed using the isotope dilution method. T[7]he concentration of native BDE-85 is calculated by comparing its response to the response of its corresponding ¹³C-labeled surrogate standard, which is added at the beginning of the sample preparation process. This approach corrects for any analyte losses that may occur during extraction and clean-up.

PART 3: Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating legally defensible data of known quality.

-

Method Blank: A clean matrix that is subjected to the entire analytical procedure. It is used to assess potential contamination from the laboratory environment, reagents, or glassware. *[7] Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of the analytes of interest. The recovery of the analytes in the LCS is used to monitor the performance of the method. *[17] Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of the analytes. The recoveries and the relative percent difference (RPD) between the MS and MSD are used to assess the effect of the sample matrix on the analytical method.

-

Certified Reference Materials (CRMs): Analysis of CRMs with certified concentrations of PBDEs is crucial for validating the accuracy of the method. *[18] Calibration: The instrument is calibrated using a series of standards containing known concentrations of the target analytes and the labeled standards. A multi-point calibration curve is generated to establish the relationship between the instrument response and the analyte concentration.

The quantification of BDE-85 in environmental samples is a complex analytical task that requires careful attention to detail at every stage, from sample collection to data analysis. The choice of methodology, particularly for extraction and instrumental analysis, will depend on the specific requirements of the study, including the matrix type, the required detection limits, and the available resources. By adhering to validated protocols, such as those based on EPA Method 1614, and implementing a stringent QA/QC program, laboratories can generate high-quality, reliable data that are essential for understanding the environmental fate and impact of this persistent organic pollutant. The continuous development of analytical techniques, including faster GC separations and more selective MS detection, will further enhance our ability to monitor BDE-85 and other emerging contaminants in the environment.

-

U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-07-005. [Link]

-

Covaci, A., Voorspoels, S., de Boer, J. (2007). Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. Analytica Chimica Acta, 581(2), 251-262. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Barco-Bonilla, N., Plaza-Bolaños, P., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2010). Pressurized Liquid Extraction for the Simultaneous Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers from Soil. Journal of AOAC INTERNATIONAL, 93(4), 1255-1263. [Link]

-

An, T., Huang, G., Wei, G., & Wong, M. H. (2010). Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. Mass Spectrometry Reviews, 29(5), 743-772. [Link]

-

California Department of Toxic Substances Control. (n.d.). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography – Tandem Mass Spectrometry. [Link]

-

Restek Corporation. (2020). 3-Fold Faster Polybrominated Diphenyl Ether (PBDE) Short Column Method. [Link]

-

LfL - Bayerische Landesanstalt für Landwirtschaft. (n.d.). The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. [Link]

-

Amptius. (n.d.). EPA Method 1614 A Instrumentation Guide. [Link]

-

Shimadzu. (2022). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). [Link]

-

Jenck, J. (n.d.). Analysis of PBDEs in Sediment Using GC-MS/MS. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

-

The Analytical Scientist. (n.d.). Determination of PBDEs in Sediment Samples using the SpeedExtractor E-914. [Link]

-

California Department of Toxic Substances Control. (n.d.). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. [Link]

-

Stapleton, H. M., Dodder, N. G., Kucklick, J. R., Reddy, C. M., Schantz, M. M., Becker, P. R., ... & Wise, S. A. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and bioanalytical chemistry, 386(4), 807-817. [Link]

-

Rejczak, T., & Tuzimski, T. (2015). QuEChERS and soil analysis. An Overview. Journal of AOAC International, 98(3), 598-607. [Link]

-

Digital.CSIC. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. [Link]

-

Capriotti, A. L., Cavaliere, C., Giansanti, P., Gubbiotti, R., Samperi, R., & Laganà, A. (2010). Pressurized liquid extraction of food contaminants. Journal of chromatography A, 1217(16), 2521-2532. [Link]

-

López-Blanco, C., Canales-Vázquez, J., & Giampieri, F. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(14), 4339. [Link]

-

Caldas, S. S., Bolzan, C. M., Guilherme, J. R., & Primel, E. G. (2013). Multiresidue pesticides analysis in soils using modified QuEChERS with disposable pipette extraction and dispersive solid-phase extraction. Journal of the Brazilian Chemical Society, 24, 137-146. [Link]

-

Kim, S., Lee, D., & Kim, S. (2020). Multiresidue analysis of 85 persistent organic pollutants in small human serum samples by modified QuEChERS preparation with different ionization sources in mass spectrometry. Journal of Chromatography A, 1623, 461170. [Link]

-

Sjodin, A., Patterson Jr, D. G., & Bergman, Å. (2003). Determination of polybrominated diphenylethers (PBDEs) in bioogical tissues with special emphasis on QC/QA measures. Chemosphere, 52(3), 523-531. [Link]

-

ALS Global. (2024). Testing for PBDEs & DecaBDE Flame Retardants to Assess Environmental Quality Guidelines. [Link]

-

Wang, Y., Zhang, J., Liu, J., & Wang, J. (2016). Modification of PBDEs (BDE-15, BDE-47, BDE-85 and BDE-126) biological toxicity, bio-concentration, persistence and atmospheric long-range transport potential based on the pharmacophore modeling assistant with the full factor experimental design. Journal of hazardous materials, 307, 202-212. [Link]

-

Annamalai, P., & Namasivayam, V. (2011). Effects of BDE-85 on the oxidative status and nerve conduction in rodents. Toxicology and industrial health, 27(7), 611-618. [Link]

Sources

- 1. alsglobal.com [alsglobal.com]

- 2. thomassci.com [thomassci.com]

- 3. Modification of PBDEs (BDE-15, BDE-47, BDE-85 and BDE-126) biological toxicity, bio-concentration, persistence and atmospheric long-range transport potential based on the pharmacophore modeling assistant with the full factor experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of BDE-85 on the oxidative status and nerve conduction in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. NEMI Method Summary - 1614 [nemi.gov]

- 7. epa.gov [epa.gov]